molecular formula C14H11ClO3 B597697 2'-CHLORO-4'-METHOXYBIPHENYL-3-CARBOXYLIC ACID CAS No. 1215206-25-9

2'-CHLORO-4'-METHOXYBIPHENYL-3-CARBOXYLIC ACID

Cat. No.: B597697
CAS No.: 1215206-25-9
M. Wt: 262.689
InChI Key: UQIHUVBRQAKJHD-UHFFFAOYSA-N
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Description

2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chloro group at the 2’ position, a methoxy group at the 4’ position, and a carboxylic acid group at the 3 position on the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, including halogenation, methoxylation, and carboxylation. One common method involves the following steps:

    Methoxylation: The methoxy group at the 4’ position can be introduced via nucleophilic aromatic substitution using methanol and a base such as sodium methoxide.

    Carboxylation: The carboxylic acid group at the 3 position can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or Grignard reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones or carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloro-4-methoxybenzoic acid: Similar structure but lacks the biphenyl scaffold.

    4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but lacks the chloro group.

    2’-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but lacks the methoxy group.

Uniqueness: 2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the biphenyl scaffold enhances its versatility in synthetic applications and its potential as a pharmacologically active compound.

Properties

IUPAC Name

3-(2-chloro-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIHUVBRQAKJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681816
Record name 2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-25-9
Record name 2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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